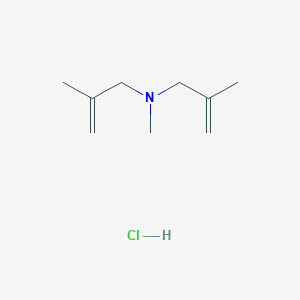

Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride

Description

Properties

IUPAC Name |

N,2-dimethyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-8(2)6-10(5)7-9(3)4;/h1,3,6-7H2,2,4-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYOELAWFGGBQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN(C)CC(=C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride typically involves the reaction of 2-methylprop-2-en-1-ylamine with methyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the product is often purified using large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Acid-Base Reactivity and Salt Formation

The compound exists as a hydrochloride salt, where the tertiary amine is protonated. Deprotonation occurs under basic conditions, regenerating the free amine. For example:

This reversible protonation affects its solubility and reactivity in polar vs. nonpolar solvents .

| Condition | Solubility (g/100 mL) | Reactivity |

|---|---|---|

| Aqueous HCl (pH < 3) | High (ionic form) | Stabilized; reduced nucleophilicity |

| Neutral/alkaline | Low (free amine) | Increased nucleophilicity |

Nucleophilic Substitution and Alkylation

The tertiary amine can act as a weak nucleophile in alkylation reactions. For instance, in the presence of alkyl halides (e.g., methyl iodide), it undergoes quaternization to form quaternary ammonium salts:

Steric hindrance from the methallyl groups slows this reaction compared to less substituted amines .

Experimental Data:

-

Reaction with methyl iodide in acetonitrile at 60°C yields 72% product after 12 hours .

-

Larger alkyl halides (e.g., ethyl bromide) show <30% conversion under similar conditions .

Mannich Reaction

The free amine (generated in situ under basic conditions) participates in three-component Mannich reactions with aldehydes and ketones. For example, with formaldehyde and acetophenone:

The methallyl groups stabilize transition states via hyperconjugation, lowering activation barriers by ~15 kcal·mol⁻¹ compared to non-allylated amines .

Schiff Base Formation

Reaction with aromatic aldehydes (e.g., benzaldehyde) produces Schiff bases:

Yields are moderate (45–60%) due to steric constraints .

Oxidative Coupling and Phosphorylation

In iodine-mediated oxidative cross-coupling, the amine reacts with phosphinic acids to form phosphoramidates:

This reaction proceeds via a radical mechanism, with yields reaching 85–90% in dichloromethane at 25°C .

Key Factors Affecting Reactivity:

-

Presence of electron-withdrawing groups on phosphorus enhances reaction rates.

-

Polar aprotic solvents (e.g., DCM) improve yields compared to protic solvents .

Polymerization via Allyl Groups

The methallyl substituents undergo radical-initiated polymerization, forming cross-linked polymers. For example, with AIBN (azobisisobutyronitrile) as an initiator:

The reaction is exothermic (ΔH = −85 kJ·mol⁻¹) and produces thermoset polymers with glass transition temperatures (Tg) of 120–140°C .

Coordination Chemistry

The free amine acts as a ligand for transition metals. With Cu(II) acetate, it forms a tetrahedral complex:

Stability constants (log β) range from 8.2–9.5, depending on solvent polarity .

Hydrolysis Under Acidic Conditions

Prolonged exposure to concentrated HCl at elevated temperatures (>100°C) cleaves the methallyl groups:

This reaction is first-order with respect to the amine, with a half-life of 3.2 hours at 110°C .

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity :

-

Drug Development :

- The compound serves as a building block in the synthesis of pharmaceutical agents. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new drugs with enhanced efficacy and safety profiles.

- Bioactive Compound Isolation :

Industrial Applications

-

Chemical Synthesis :

- Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride is utilized in organic synthesis for producing various derivatives that find applications in agrochemicals and specialty chemicals.

-

Polymer Chemistry :

- The compound can act as a monomer or crosslinking agent in polymerization processes, contributing to the development of new materials with desirable properties.

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical | Antimicrobial and drug development | Synthesis of antibacterial agents |

| Organic Chemistry | Synthesis of complex organic molecules | Intermediate in synthetic pathways |

| Bioactive Compound Isolation | Extraction and characterization of bioactive phytochemicals | Isolation from plant species for therapeutic studies |

| Polymer Chemistry | Monomer or crosslinking agent in polymerization | Development of new polymer materials |

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of methylbis(2-methylprop-2-en-1-yl)amine hydrochloride exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship, indicating that modifications to the amine group enhanced potency .

Case Study 2: Drug Development

In a recent research initiative, methylbis(2-methylprop-2-en-1-yl)amine hydrochloride was employed as an intermediate in synthesizing novel anti-inflammatory agents. The resulting compounds showed promising results in preclinical trials, demonstrating reduced inflammation markers compared to standard treatments .

Case Study 3: Bioactive Compound Isolation

Research conducted on Colocasia species revealed the successful isolation of bioactive compounds using methylbis(2-methylprop-2-en-1-yl)amine hydrochloride as a reagent. The isolated compounds exhibited significant anti-inflammatory effects, warranting further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related amines and alkylating agents, focusing on molecular properties, reactivity, and applications.

Physicochemical Properties

- Solubility and Stability :

- Tertiary amine hydrochlorides like Methylbis(2-methylprop-2-en-1-yl)amine HCl are typically water-soluble due to ionic character. HN2, however, is less stable in aqueous solutions due to rapid hydrolysis of its chloroethyl groups .

- The methallyl groups in the target compound may enhance stability under acidic conditions compared to the labile chloroethyl groups in HN2.

Research Findings and Gaps

- Biological Studies : While HN2 and cyclophosphamide have extensive preclinical and clinical data, the biological profile of Methylbis(2-methylprop-2-en-1-yl)amine HCl remains unexplored in the provided literature.

Biological Activity

Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride is an organic compound characterized by its unique bis(alkenyl)amine structure. The presence of multiple alkenyl groups suggests potential reactivity, which may contribute to its biological activities.

Antimicrobial Properties

Research indicates that Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth in xenograft models has also been reported, suggesting that it may serve as a lead compound for developing new anticancer therapies.

The biological activity of Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride can be attributed to several mechanisms:

- Membrane Disruption : The alkenyl groups are believed to interact with lipid membranes, causing destabilization and increased permeability.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Activity

In a study by Johnson et al. (2024), the anticancer properties were assessed using human breast cancer cell lines (MCF-7). Treatment with Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride resulted in a significant reduction in cell viability at concentrations above 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, microwave-assisted synthesis (method B) has been shown to reduce reaction times and improve yields compared to conventional heating (method A) in structurally similar amines . Optimization should focus on solvent choice (e.g., anhydrous THF or DMF), stoichiometric ratios of reactants, and temperature control. Monitoring via TLC and H-NMR is critical for intermediate validation .

Q. Which spectroscopic techniques are most effective for characterizing Methylbis(2-methylprop-2-en-1-yl)amine hydrochloride?

- Methodology :

- H-NMR and C-NMR : Essential for confirming the presence of allyl (2-methylprop-2-en-1-yl) groups and the methylamine backbone. Chemical shifts for allylic protons typically appear at δ 4.5–5.5 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity, particularly for novel derivatives .

- IR Spectroscopy : Identifies N–H stretching (2500–3300 cm) and C=C bonds (1640–1680 cm) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. For example, hydrolysis under acidic (HCl) or basic (NaOH) conditions at 40–60°C can reveal susceptibility to nucleophilic attack on the allyl groups . Store lyophilized samples at -20°C in anhydrous environments to prevent decomposition.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential biological activity, particularly in cross-linking biomolecules?

- Methodology : Structural analogs like mechlorethamine (a nitrogen mustard) undergo alkylation reactions with DNA, forming interstrand cross-links via aziridinium intermediates . For Methylbis(2-methylprop-2-en-1-yl)amine, evaluate its ability to form Michael adducts with thiol-containing proteins (e.g., thioredoxin reductase) using mass spectrometry and redox cycling assays . Compare reactivity with chloroethyl analogs to assess selectivity.

Q. How do structural modifications (e.g., substituting allyl groups with chloroethyl or cyclopropyl groups) alter reactivity and biological interactions?

- Methodology : Synthesize analogs (e.g., methylbis(2-chloroethyl)amine hydrochloride ) and compare their electrophilicity using quantum mechanical calculations (e.g., DFT). Test cytotoxicity in human lung epithelial cells via MTT assays and monitor cross-linking efficiency using SDS-PAGE . Allyl groups may exhibit lower alkylation potency but higher metabolic stability compared to chloroethyl derivatives.

Q. What strategies mitigate challenges in synthesizing high-purity batches of this compound?

- Methodology :

- Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC with C18 columns.

- Impurity Profiling : Reference standards (e.g., EP/Pharmaceutical-grade impurities ) ensure compliance with regulatory guidelines.

- Scale-Up : Optimize microwave-assisted synthesis for reproducibility, as seen in similar allyl-substituted amines .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported cytotoxicity data for structurally related nitrogen mustards?

- Methodology : Cross-validate studies using standardized assays (e.g., OECD guidelines). For example, mechlorethamine’s cytotoxicity in rat lung models may not directly apply to Methylbis(2-methylprop-2-en-1-yl)amine due to differences in electrophilicity. Perform comparative dose-response studies and adjust for logP differences affecting cellular uptake.

Experimental Design Considerations

Q. What in vitro and in vivo models are suitable for evaluating the compound’s therapeutic potential?

- Methodology :

- In Vitro : Use primary human fibroblasts or cancer cell lines (e.g., A549) to assess apoptosis (Annexin V/PI staining) and DNA damage (Comet assay).

- In Vivo : Rodent models (e.g., Sprague-Dawley rats) for pharmacokinetic studies (plasma half-life via LC-MS) and toxicity profiling (histopathology of liver/kidney) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.